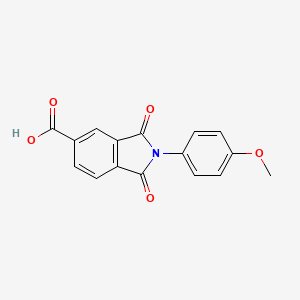
2-(4-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One common approach is the condensation of 4-methoxybenzaldehyde with phthalic anhydride followed by cyclization to form the dioxoisoindoline ring. The subsequent carboxylation of the intermediate yields the desired product. Researchers have explored variations of this synthetic route, optimizing reaction conditions and yields .
Chemical Reactions Analysis
- Oxidative Heck Reaction and Intramolecular C-H Amidation : Sequential reactions involving oxidative Heck coupling and intramolecular C-H amidation have been explored .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Material Applications
- Synthesis and Characterization in Polymeric Materials : A study by Kamel et al. (2019) involved the synthesis of dicarboxylic acids, including derivatives of 2-(4-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid, for use in new poly (ester-imide) materials. These materials demonstrated excellent solubility and thermal stability, indicating potential applications in advanced polymeric materials.
Antioxidant and Anticancer Activities
- Antioxidant Activity and Anticancer Potential : Research by Tumosienė et al. (2020) highlighted the antioxidant properties of derivatives of 2-(4-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid. These derivatives showed significantly higher antioxidant activity than ascorbic acid and demonstrated potential anticancer effects against certain cancer cell lines, suggesting their applicability in medical research.
Chemical Structure and Properties
- Study of Chemical Structure and Antibacterial Activities : A study by Pimenova et al. (2003) on derivatives of 2-(4-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid provided insights into their chemical structure and reactions. This research may contribute to understanding the compound's potential in developing new chemicals with specific properties.
Biological Activity
- Evaluation as AChE Inhibitor : The compound's derivative was evaluated as an AChE inhibitor in Alzheimer’s disease research by Andrade-Jorge et al. (2018). This indicates its potential role in the development of treatments for neurodegenerative diseases.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c1-22-11-5-3-10(4-6-11)17-14(18)12-7-2-9(16(20)21)8-13(12)15(17)19/h2-8H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYLAXSLLVRTCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601148869 | |
| Record name | 2,3-Dihydro-2-(4-methoxyphenyl)-1,3-dioxo-1H-isoindole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601148869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid | |
CAS RN |
160878-87-5 | |
| Record name | 2,3-Dihydro-2-(4-methoxyphenyl)-1,3-dioxo-1H-isoindole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160878-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-2-(4-methoxyphenyl)-1,3-dioxo-1H-isoindole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601148869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Dimethylamino-1-[(4-imidazol-1-yl)phenyl]propen-1-one](/img/structure/B1363333.png)


![4-[2-(4-Bromo-2-methylphenoxy)ethyl]morpholine](/img/structure/B1363367.png)




![2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1363380.png)
![4-Chloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B1363383.png)



